Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride
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Overview
Description
Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using starting materials such as amino acids or their derivatives, followed by cyclization under acidic or basic conditions.
Hydrogenation: Reduction of intermediate compounds to achieve the desired octahydro structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Further reduction to more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclic compounds.
Substitution: Introduction of various functional groups like halides, hydroxyl, or amino groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyridine Derivatives: Compounds with similar core structures but different substituents.
Other Cyclic Imides: Compounds with similar functional groups but different ring structures.
Uniqueness
Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride may have unique properties such as:
Enhanced Biological Activity: Due to its specific stereochemistry and functional groups.
Improved Stability: Compared to other similar compounds.
Properties
IUPAC Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYBPKPUWKNGW-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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